molecular formula C7H5F3N4 B2995155 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1515767-00-6

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine

Cat. No.: B2995155
CAS No.: 1515767-00-6
M. Wt: 202.14
InChI Key: RVJNBQCKUFHJII-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine is a chemical compound characterized by its trifluoromethyl group attached to a triazolo[4,3-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of trifluoroacetimidoyl chloride with hydrazine hydrate and benzene-1,3,5-triyl triformate under metal-free conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the design of new compounds.

Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs targeting various pathogens.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

  • 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-7-amine

  • 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness: 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine stands out due to its specific structural features, such as the presence of the trifluoromethyl group and the triazolo[4,3-a]pyridine core. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

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Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJNBQCKUFHJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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